molecular formula C11H20N2O4 B12813554 2-Cyclopentyl-2-methyl-1,3-propane-diol dicarbamate CAS No. 1142-84-3

2-Cyclopentyl-2-methyl-1,3-propane-diol dicarbamate

Cat. No.: B12813554
CAS No.: 1142-84-3
M. Wt: 244.29 g/mol
InChI Key: MYCUGBCULANECB-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-methyl-1,3-propane-diol dicarbamate is an organic compound with the molecular formula C11H20N2O4 It is a derivative of 1,3-propanediol, featuring cyclopentyl and methyl groups attached to the central carbon atom, and two carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-2-methyl-1,3-propane-diol dicarbamate typically involves the reaction of 2-cyclopentyl-2-methyl-1,3-propanediol with phosgene or a phosgene equivalent in the presence of a base. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the reactants and products. The general reaction scheme is as follows:

    Starting Material: 2-Cyclopentyl-2-methyl-1,3-propanediol

    Reagent: Phosgene or a phosgene equivalent (e.g., triphosgene)

    Base: Triethylamine or pyridine

    Solvent: Dichloromethane or chloroform

    Temperature: 0-5°C

The reaction proceeds through the formation of an intermediate chloroformate, which then reacts with ammonia or an amine to form the dicarbamate product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of safer phosgene substitutes and automated systems can also enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-2-methyl-1,3-propane-diol dicarbamate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-cyclopentyl-2-methyl-1,3-propanediol and carbamic acid derivatives.

    Oxidation: Oxidative cleavage of the carbamate groups can produce corresponding carbonyl compounds.

    Substitution: The carbamate groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, water as solvent, room temperature to reflux.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), acidic medium, room temperature to elevated temperatures.

    Substitution: Nucleophiles (amines, alcohols), solvents like dichloromethane or ethanol, room temperature to reflux.

Major Products Formed

    Hydrolysis: 2-Cyclopentyl-2-methyl-1,3-propanediol, carbamic acid derivatives.

    Oxidation: Carbonyl compounds (e.g., ketones, aldehydes).

    Substitution: Substituted carbamates.

Scientific Research Applications

2-Cyclopentyl-2-methyl-1,3-propane-diol dicarbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a protecting group for diols in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving carbamates.

    Medicine: Explored for its potential as a prodrug, where the carbamate groups can be enzymatically cleaved to release active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-methyl-1,3-propane-diol dicarbamate involves the interaction of its carbamate groups with biological targets. Carbamates can inhibit enzymes by forming stable carbamoyl-enzyme intermediates. This compound may target enzymes such as acetylcholinesterase, leading to the inhibition of neurotransmitter breakdown and prolonged neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopentyl-2-methyl-1,3-propanediol: The parent diol compound without carbamate groups.

    2-Methyl-2-propyl-1,3-propanediol: A similar diol with a propyl group instead of a cyclopentyl group.

    1,3-Propanediol, 2-cyclopentyl-2-methyl-, dicarbamate: Another dicarbamate derivative with slight structural variations.

Uniqueness

2-Cyclopentyl-2-methyl-1,3-propane-diol dicarbamate is unique due to its specific combination of cyclopentyl and methyl groups, which can influence its reactivity and interaction with biological targets

Properties

CAS No.

1142-84-3

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

(3-carbamoyloxy-2-cyclopentyl-2-methylpropyl) carbamate

InChI

InChI=1S/C11H20N2O4/c1-11(6-16-9(12)14,7-17-10(13)15)8-4-2-3-5-8/h8H,2-7H2,1H3,(H2,12,14)(H2,13,15)

InChI Key

MYCUGBCULANECB-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)N)(COC(=O)N)C1CCCC1

Origin of Product

United States

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